NG 52
NG 52
NG 52 is a tri-substituted purine that binds to the ATP-binding site of yeast cyclin-dependent kinases, inhibiting Cdc28p and Pho85p (IC50s = 7 and 2 µM, respectively). It is ineffective against the yeast kinases Kin28p, Srb10, and Cak1p. NG 52 is cell permeable and inhibits the growth of S. cerevisiae (GI50 = 30 µM). It is an analog of purvalanol A, a potent inhibitor of mammalian cyclin-dependent kinases.
NG-52 is a tri-substituted purine that binds to the ATP-binding site of yeast cyclin-dependent kinases, inhibiting Cdc28p and Pho85p (IC50s = 7 and 2 µM, respectively).
NG-52 is a tri-substituted purine that binds to the ATP-binding site of yeast cyclin-dependent kinases, inhibiting Cdc28p and Pho85p (IC50s = 7 and 2 µM, respectively).
Brand Name:
Vulcanchem
CAS No.:
212779-48-1
VCID:
VC0537091
InChI:
InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22)
SMILES:
CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl
Molecular Formula:
C16H19ClN6O
Molecular Weight:
346.81 g/mol
NG 52
CAS No.: 212779-48-1
Cat. No.: VC0537091
Molecular Formula: C16H19ClN6O
Molecular Weight: 346.81 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | NG 52 is a tri-substituted purine that binds to the ATP-binding site of yeast cyclin-dependent kinases, inhibiting Cdc28p and Pho85p (IC50s = 7 and 2 µM, respectively). It is ineffective against the yeast kinases Kin28p, Srb10, and Cak1p. NG 52 is cell permeable and inhibits the growth of S. cerevisiae (GI50 = 30 µM). It is an analog of purvalanol A, a potent inhibitor of mammalian cyclin-dependent kinases. NG-52 is a tri-substituted purine that binds to the ATP-binding site of yeast cyclin-dependent kinases, inhibiting Cdc28p and Pho85p (IC50s = 7 and 2 µM, respectively). |
|---|---|
| CAS No. | 212779-48-1 |
| Molecular Formula | C16H19ClN6O |
| Molecular Weight | 346.81 g/mol |
| IUPAC Name | 2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]ethanol |
| Standard InChI | InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22) |
| Standard InChI Key | XZEFMZCNXDQXOZ-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl |
| Canonical SMILES | CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl |
| Appearance | Solid powder |
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